2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety linked through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine moiety can be synthesized through the reaction of pyridine-2-carboxaldehyde with piperidine under reductive amination conditions.
Methoxylation: The piperidine intermediate is then reacted with methoxy-substituted reagents to introduce the methoxy group.
Pyrazine Formation: The final step involves the formation of the pyrazine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Shares the pyridine moiety but differs in the heterocyclic ring structure.
Pyrazinamide: Contains a pyrazine ring but lacks the piperidine and methoxy substituents.
Piperazine derivatives: Similar in having a piperidine or piperazine ring but differ in other substituents.
Uniqueness
2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific combination of a pyrazine ring with a piperidine moiety linked through a methoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-6-18-15(3-1)12-20-9-4-14(5-10-20)13-21-16-11-17-7-8-19-16/h1-3,6-8,11,14H,4-5,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIMZNNQSKRXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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